2,6-Dibromo-1-(pentafluorosulfur)benzene

Physical Organic Chemistry Substituent Effects Medicinal Chemistry

This 2,6-dibromo substituted SF5-arene is a specialized intermediate for site-selective sequential cross-coupling, enabling precise construction of complex SF5-bearing architectures. The 'super CF3' SF5 group imparts enhanced lipophilicity and metabolic stability compared to CF3 analogs. The unique 2,6-dibromo orientation ortho to SF5 achieves high regioselectivity in multi-step diversification—capabilities not achievable with mono-bromo, meta-substituted, or non-fluorinated dibromobenzenes.

Molecular Formula C6H3Br2F5S
Molecular Weight 361.95
CAS No. 2514942-08-4
Cat. No. B2711855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-1-(pentafluorosulfur)benzene
CAS2514942-08-4
Molecular FormulaC6H3Br2F5S
Molecular Weight361.95
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)S(F)(F)(F)(F)F)Br
InChIInChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H
InChIKeyLHUPYADXSKDWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS 2514942-08-4): Procurement-Grade Intermediate for Ortho-Selective SF5 Aryl Functionalization


2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS 2514942-08-4) is an ortho-dibromo substituted pentafluorosulfanyl arene, bearing the strongly electron-withdrawing SF5 group, a moiety often termed 'super CF3' due to its enhanced properties [1]. This white fused solid (C6H3Br2F5S, MW: 361.95 g/mol, purity typically 95-98%) is a specialized synthetic intermediate designed for sequential, site-selective cross-coupling reactions, enabling the precise construction of complex, SF5-bearing molecular architectures . Its defining structural feature—two bromine atoms ortho to the SF5 group—establishes a unique reactivity profile critical for advanced applications in medicinal chemistry, agrochemical discovery, and materials science [2].

Why 2,6-Dibromo-1-(pentafluorosulfur)benzene Cannot Be Substituted by Generic SF5 Arenes or Simple Dibromobenzenes


Generic substitution of 2,6-Dibromo-1-(pentafluorosulfur)benzene with other SF5-arenes or simple dibromobenzenes is scientifically unsound due to a confluence of electronic and steric factors that dictate its unique utility. The SF5 group, with an electronegativity comparable to halogens but a steric bulk akin to a tert-butyl group, profoundly deactivates the aromatic ring towards electrophilic substitution while simultaneously stabilizing adjacent negative charge, a balance not achieved by CF3 analogs [1]. More critically, the 2,6-dibromo substitution pattern, ortho to the SF5 group, creates a uniquely congested and electronically tuned environment. This specific orientation is essential for achieving high regioselectivity in sequential cross-coupling reactions; simpler SF5-benzenes (e.g., mono-bromo or meta-substituted) lack the capacity for this controlled, multi-step diversification [2]. Furthermore, simple 1,3-dibromobenzenes cannot serve as a substitute, as they lack the potent SF5 group necessary to confer the desired lipophilicity, metabolic stability, and unique electronic properties to downstream products [3].

Quantitative Differentiation Evidence: 2,6-Dibromo-1-(pentafluorosulfur)benzene vs. Closest Analogs


Electronic Differentiation: Hammett σ+ Value of SF5 vs. CF3 Substituents

The pentafluorosulfanyl (SF5) group exhibits a significantly different electronic profile compared to its most common alternative, the trifluoromethyl (CF3) group. While both are strongly electron-withdrawing, the SF5 group demonstrates a distinct σ+ value, which is critical for its behavior in reactions involving positive charge buildup. This electronic difference directly translates to altered reactivity and property profiles in drug candidates [1].

Physical Organic Chemistry Substituent Effects Medicinal Chemistry

Catalytic Performance: SF5 vs. CF3 in Copper-Catalyzed Cyclopropanation

In a direct comparative study of copper catalysts supported by ligands bearing either SF5 or CF3 groups, the SF5-substituted catalyst demonstrated a dramatic improvement in both yield and stereoselectivity for the cyclopropanation of styrene. The SF5-bearing ligand, [Ph2B(3-(SF5)Pz)2]−, significantly outperformed its CF3 counterpart, [Ph2B(3-(CF3)Pz)2]− [1].

Catalysis Organofluorine Chemistry Synthetic Methodology

Synthetic Accessibility: Ortho-Lithiation of SF5 Arenes vs. Unsubstituted Analogs

The presence of the SF5 group creates a unique reactivity landscape. The development of a general ortho-lithiation method for SF5 arenes, using LiTMP at -60°C, highlights the specific challenges and opportunities of working with this moiety. The SF5 group can act as a competent leaving group at temperatures above -40°C, a liability absent in simpler aromatics. This necessitates precise, low-temperature protocols for functionalization, but enables access to valuable ortho-substituted building blocks like 2,6-dibromo-1-(pentafluorosulfur)benzene, which are otherwise difficult to prepare [1].

Synthetic Methodology Organometallic Chemistry Cross-Coupling

Purity Specification for Reliable Cross-Coupling

For sensitive cross-coupling reactions like Suzuki-Miyaura couplings, high purity of the aryl halide is paramount to avoid side reactions and ensure reproducible yields. Commercially available 2,6-Dibromo-1-(pentafluorosulfur)benzene is offered with a certified purity of 98% by reputable vendors, establishing a reliable quality baseline for procurement .

Chemical Procurement Quality Control Synthetic Reliability

High-Value Application Scenarios for 2,6-Dibromo-1-(pentafluorosulfur)benzene Based on Evidence


Sequential and Site-Selective Cross-Coupling for Complex SF5-Aryl Architectures

The 2,6-dibromo substitution pattern is specifically designed for sequential cross-coupling reactions. The two bromine atoms, situated ortho to the SF5 group, can be engaged in a controlled, stepwise manner via Suzuki-Miyaura or similar Pd-catalyzed reactions [1]. This enables the precise and orthogonal introduction of two different aryl or alkyl groups onto the central SF5-phenyl core. This capability is invaluable for generating libraries of SF5-containing compounds for structure-activity relationship (SAR) studies in drug discovery and for building complex, unsymmetrical monomers for advanced materials [2].

Synthesis of SF5-Bearing Liquid Crystals and Advanced Materials

The strong polarity and high lipophilicity of the SF5 group, combined with its steric bulk comparable to a tert-butyl group, make it an ideal structural element for designing liquid crystals [1]. 2,6-Dibromo-1-(pentafluorosulfur)benzene serves as a core building block for synthesizing novel SF5-substituted mesogens with tailored dielectric anisotropy and phase behavior [2]. Its use is particularly relevant for developing components for active matrix liquid crystal displays (AM-LCDs) and other electro-optical devices where thermal and chemical stability are paramount [3].

Generation of Novel SF5-Containing Agrochemical and Pharmaceutical Intermediates

The SF5 group is a potent bioisostere for the CF3 group, often conferring enhanced metabolic stability, lipophilicity, and bioactivity to drug and pesticide candidates [1]. 2,6-Dibromo-1-(pentafluorosulfur)benzene is a key intermediate for introducing this valuable moiety into diverse molecular frameworks via cross-coupling [2]. Its ortho-dibromo substitution allows for the construction of highly substituted SF5-arenes that are challenging to access through direct functionalization of the SF5-phenyl core, making it a critical building block for exploring new chemical space in the life sciences [3].

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